({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
Overview
Description
“({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine” is a chemical compound with the empirical formula C9H15N3 . It has a molecular weight of 165.24 . This compound is part of a class of organic compounds known as n-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to a methylamine group, which is further attached to a 2-methyl-1H-imidazole group . The SMILES string representation of this compound is NCC1(CC1)CN2C©=NC=C2 .
Physical And Chemical Properties Analysis
This compound is a solid . It has an empirical formula of C9H15N3 and a molecular weight of 165.24 .
Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
The synthesis of imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
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Pharmaceuticals and Agrochemicals
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Dyes for Solar Cells and Other Optical Applications
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Functional Materials
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Catalysis
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Epoxy Resin Hardener or Accelerator
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Auxiliary Agent for Textile Dyes
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Pharmaceuticals and Agrochemicals
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Dyes for Solar Cells and Other Optical Applications
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Functional Materials
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Catalysis
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Epoxy Resin Hardener or Accelerator
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Auxiliary Agent for Textile Dyes
properties
IUPAC Name |
[1-[(2-methylimidazol-1-yl)methyl]cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-11-4-5-12(8)7-9(6-10)2-3-9/h4-5H,2-3,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUJOKCZKKWSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650954 | |
Record name | 1-{1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine | |
CAS RN |
959239-97-5 | |
Record name | 1-{1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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